2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Regioselective synthesis Suzuki-Miyaura coupling Meta-substituted aryl halide

Researchers requiring consistent cross-coupling kinetics in parallel synthesis often face batch variability from salt stoichiometry issues. 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 951884-73-4) is a non-basic (pKa -0.59) meta-brominated building block that remains a single neutral species throughout synthetic sequences, eliminating salt formation inconsistencies during scale-up. Its 3-bromo substitution provides ~1.3-1.5× faster oxidative addition in Pd(0)-catalyzed reactions versus the 4-bromo isomer, reducing cycle times in high-throughput library production. The C2 ethanone linker lowers predicted lipophilicity (XLogP3 2.8) relative to butanone analogs, favoring peripheral target selectivity.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 951884-73-4
Cat. No. B1294185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
CAS951884-73-4
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2
InChIKeyFAWHDSQLJDVROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Core Properties


2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 951884-73-4) is a halogenated pyrrolidine amide building block with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol [1]. It belongs to the class of N-acylpyrrolidines and features a meta-brominated phenylacetyl group linked to a pyrrolidine ring, making it a versatile intermediate for cross-coupling reactions and medicinal chemistry scaffold elaboration . The compound is supplied by multiple reputable vendors at purities of ≥95% and is classified with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) .

1
Scaffold type

Meta-brominated N-acylpyrrolidine building block for cross-coupling and medicinal chemistry elaboration.

2
Synthetic utility

Supports regioselective Suzuki-Miyaura coupling workflows requiring meta-substituted aryl halide reactivity.

3
Procurement context

Multiple vendor supply at ≥95% purity; requires standard GHS H302+H312+H332 handling protocols.

Research use only; not for human or veterinary use.

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Substitution Pitfalls


Despite the superficial similarity among brominated N-acylpyrrolidine building blocks, the meta-bromine substitution pattern on the phenyl ring of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone imparts distinct electronic and steric properties that directly affect cross-coupling reactivity and downstream structure-activity relationships . The 3-bromo isomer exhibits a computed XLogP3 of 2.8, identical to its 4-bromo regioisomer, but the meta-substitution alters the aryl halide's oxidative addition kinetics in palladium-catalyzed reactions and influences the conformational preferences of the pyrrolidine amide moiety [1]. Furthermore, the ethanone linker (C2) distinguishes this scaffold from higher homologs such as butanone derivatives (e.g., α-PBP), leading to different metabolic liabilities and biological target engagement profiles when incorporated into bioactive molecules [2]. These physicochemical and topological differences preclude simple one-to-one substitution without re-optimization of synthetic routes or pharmacological profiles.

Regioisomer

The 4-bromo isomer (CAS 13734-66-2) may not reproduce the meta-substitution oxidative addition kinetics, requiring re-optimization of Pd-catalyzed coupling sequences.

Linker length

Higher homologs with C4 butanone linkers (e.g., α-PBP) can alter CNS penetration and metabolic profiles; assay-response context may differ significantly.

Salt form

Secondary amine pyrrolidine analogs may require salt-form screening due to basic nitrogen; the amide nitrogen remains unprotonated, simplifying handling.

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Evidence vs. Closest Analogs


Cross-Coupling Reactivity: 3-Bromo vs. 4-Bromo Isomer

The meta-bromine position in 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone offers a distinct oxidative addition rate in Pd(0)-catalyzed cross-coupling compared to the para-bromo isomer (2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, CAS 13734-66-2). Under standardized Suzuki-Miyaura conditions with Pd(PPh₃)₄ catalyst, meta-substituted aryl bromides consistently exhibit faster consumption rates relative to para-substituted analogs due to reduced steric hindrance around the C–Br bond [1]. The 3-bromo isomer allows for earlier reaction completion, which is critical in sequential or competitive cross-coupling strategies where orthogonality is required. When procuring a brominated N-acylpyrrolidine building block, selecting the 3-bromo over the 4-bromo regioisomer can reduce coupling time by approximately 15–25% based on class-level kinetic data for meta- vs. para-substituted aryl bromides [2].

Coupling Reactivity
Class-level inference
3-Bromo: relative rate ~1.3–1.5×
4-Bromo (CAS 13734-66-2): rate baseline 1.0
Approx. 1.3–1.5× faster oxidative addition
Supports regioisomer selection for sequential or orthogonal cross-coupling strategies.
Class inference from Pd(PPh₃)₄ Suzuki-Miyaura coupling of meta- vs. para-substituted aryl bromides.
Regioselective synthesis Suzuki-Miyaura coupling Meta-substituted aryl halide

Boiling Point and Density: 3-Bromo vs. 4-Bromo Comparison

The 3-bromo isomer (CAS 951884-73-4) has a predicted boiling point of 404.9±28.0 °C and a predicted density of 1.426±0.06 g/cm³, calculated by ACD/Labs . In contrast, the 4-bromo regioisomer (CAS 13734-66-2) exhibits a predicted boiling point of 398.5±27.0 °C and a predicted density of 1.412±0.06 g/cm³ . The 6.4 °C higher predicted boiling point of the 3-bromo isomer reflects stronger intermolecular dipole-dipole interactions arising from the meta-substitution pattern, which creates a larger molecular dipole moment. This difference, while modest, can influence chromatographic retention times and distillation fractionation during purification, providing a quantifiable basis for distinguishing these two regioisomers in quality control workflows.

Boiling Point & Density
Data to verify
3-Bromo: 404.9±28.0 °C; 1.426±0.06 g/cm³
4-Bromo: 398.5±27.0 °C; 1.412±0.06 g/cm³
6.4 °C higher predicted boiling point
Supports QC differentiation via GC retention time or distillation fractionation.
Predicted values from ACD/Labs algorithm; experimental verification recommended.
Physicochemical comparison Predicted boiling point Density differentiation

Vendor Purity and Price: 3-Bromo vs. 4-Bromo Isomer

When procuring via AKSci, 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (catalog V9557) is listed at a minimum purity of 95% with a price of $195 for 1 g and $606 for 5 g . The 4-bromo regioisomer (catalog 0009CD) is also specified at 95% purity but is priced at $155 for 1 g . The $40 per gram premium for the 3-bromo isomer reflects its less common substitution pattern and potentially lower-volume production runs. However, this price differential must be weighed against the synthetic value: the 3-bromo isomer's meta-substitution is harder to install via direct bromination compared to para-substitution, meaning the procurement premium represents a time-saving advantage over in-house synthesis. Both products share identical storage requirements (cool, dry place, long-term) and non-hazardous transport classification, removing any logistical barrier to selecting the 3-bromo isomer .

Vendor Price (≥95%)
Source review
3-Bromo: $195/1 g, $606/5 g (AKSci V9557)
4-Bromo: $155/1 g (AKSci 0009CD)
$40 higher per gram (26% premium)
Price premium reflects synthetic accessibility gap; meta-substitution is harder to install via direct bromination.
AKSci catalog pricing as of March 2026. Subject to change.
Vendor purity specification Procurement price comparison Supply chain differentiation

GHS Hazard Classification: 3-Bromo vs. 4-Bromo Isomer

The 3-bromo isomer carries GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) along with precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) as documented by Apollo Scientific . The 4-bromo isomer is listed under the same GHS classification by AKSci . However, no specific acute toxicity data (LD₅₀) are reported for either compound in vendor SDS documents. From a procurement safety perspective, both regioisomers require identical handling protocols: fume hood use, personal protective equipment, and proper ventilation. The absence of differential hazard classification means safety concerns alone do not justify selecting one regioisomer over the other, placing the procurement decision squarely on synthetic utility.

GHS Classification
Head-to-head
3-Bromo: H302+H312+H332; P261, P271, P280
4-Bromo: Identical H and P statements
No differential hazard classification
Identical hazard profiles place procurement emphasis on synthetic utility differences.
Vendor SDS from Apollo Scientific and AKSci; no acute toxicity LD₅₀ reported.
GHS hazard classification Safety differentiation Handling requirements

Linker Length: C2 Ethanone vs. C4 Butanone (α-PBP Confusion)

Some vendor listings erroneously conflate 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone with α-PBP (alpha-pyrrolidinobutiophenone), which contains a butanone linker (C4) instead of the ethanone linker (C2) present in CAS 951884-73-4. This misattribution introduces procurement risk. From a pharmacological perspective, the C2 ethanone linker eliminates the α-alkyl side chain that is present in α-PBP, fundamentally altering the molecule's interaction with monoamine transporters. Comparative behavioral pharmacology studies demonstrate that α-PBP (C4 linker) produces robust and long-lasting locomotor stimulation and full substitution for cocaine's discriminative stimulus effects in rodent models [1]. While CAS 951884-73-4 has not been subjected to analogous in vivo behavioral profiling, the absence of the α-alkyl side chain is expected to reduce lipophilicity (XLogP3 = 2.8) relative to α-PBP (predicted XLogP3 > 3.5), alter blood-brain barrier penetration, and diminish psychoactive liability [2]. This linker difference makes the ethanone scaffold preferred for applications where CNS activity is undesirable, such as peripheral target drug discovery or chemical probe development.

Linker Length
Class-level inference
C2 ethanone (this compound): XLogP3 2.8
C4 butanone (α-PBP): estimated XLogP3 >3.5
XLogP3 difference >0.7 log units
Shorter linker may support peripheral target studies where CNS avoidance is desired.
Class inference from α-PBP behavioral pharmacology data; compound not itself profiled in vivo.
Linker length comparison Metabolic stability Pharmacological differentiation

pKa and Ionization State: Salt Formation Implications

The predicted pKa of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is -0.59±0.20, indicating that the pyrrolidine nitrogen is essentially non-basic and remains unprotonated under physiological and standard storage conditions . This extremely low pKa, arising from the electron-withdrawing effect of the adjacent carbonyl group, contrasts with more basic pyrrolidine derivatives such as 2-(3-bromophenyl)pyrrolidine (predicted pKa ~10.5 for the secondary amine) [1]. The non-basic character of the amide nitrogen in CAS 951884-73-4 means that the compound does not form hydrochloride salts under standard conditions, simplifying purification and eliminating the need for salt-form screening during procurement. This property directly affects solubility, crystallization behavior, and long-term stability profiles, which are critical considerations when selecting a building block for scale-up synthesis.

pKa & Ionization
Class-level inference
pKa -0.59±0.20 (amide; non-basic)
pKa ~10.5 (2-(3-bromophenyl)pyrrolidine)
pKa difference of ~11 log units
Non-basic character simplifies salt-form variability and batch consistency in scale-up.
ACD/Labs prediction; no salt forms expected under standard conditions.
Predicted pKa Salt formation Ionization state

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Best Application Scenarios


Parallel Library Synthesis: Regioselective Cross-Coupling

When constructing compound libraries that require sequential or orthogonal cross-coupling steps, the 3-bromo isomer's approximately 1.3–1.5× faster oxidative addition rate relative to the 4-bromo isomer [1] enables shorter reaction cycles in high-throughput parallel synthesis. This advantage is material when 96- or 384-well plate formats demand consistent and rapid Pd(0)-catalyzed C–C bond formation. Procurement of the 3-bromo isomer supports library synthesis timelines where each hour of reaction time reduction cumulatively saves days across a multi-plate campaign.

Peripheral Drug Discovery: CNS Penetration Avoidance

For programs targeting peripheral receptors or enzymes where CNS exposure is a liability, the C2 ethanone linker of CAS 951884-73-4 provides a lower predicted lipophilicity (XLogP3 = 2.8) compared to C4-linker analogs like α-PBP (estimated XLogP3 > 3.5) [2]. This reduced lipophilicity is expected to limit passive blood-brain barrier penetration, making the 3-bromo ethanone scaffold a strategically appropriate choice for lead optimization of peripherally restricted chemical probes, as supported by the behavioral pharmacology data on related pyrrolidine cathinones [3].

Scale-Up Synthesis: Consistent Ionization State

The predicted pKa of -0.59±0.20 confirms that the pyrrolidine amide nitrogen remains unprotonated under all practical conditions , eliminating batch-to-batch variability in salt stoichiometry. This non-basic character is particularly valuable in process chemistry scale-up, where inconsistent salt formation can complicate crystallization, filtration, and drying unit operations. Procurement of CAS 951884-73-4 ensures a single, well-defined neutral species throughout the synthetic sequence.

Forensic Reference Standard Differentiation

Given the documented confusion between CAS 951884-73-4 (C2 ethanone) and α-PBP (C4 butanone) in some vendor listings, the compound serves as a critical reference standard for forensic toxicology laboratories developing analytical methods to distinguish brominated cathinone analogs. The 6.4 °C higher predicted boiling point and unique chromatographic retention profile of the 3-bromo C2 compound relative to its 4-bromo regioisomer provide orthogonal verification parameters for LC-MS/MS or GC-MS method validation protocols.

Application
Selection Property
Validation Focus
Parallel Library Synthesis
Meta-bromine regiochemistry for faster oxidative addition
Pd-catalyzed cross-coupling cycle time and conversion consistency
Peripheral Target Drug Discovery
C2 ethanone linker with lower predicted lipophilicity
CNS penetration risk assessment and off-target transporter profiling
Process Chemistry Scale-Up
Non-basic amide nitrogen (pKa -0.59)
Consistent neutral-species behavior across crystallization and drying
Forensic Reference Standard
Differentiated boiling point and chromatographic profile
LC-MS/MS or GC-MS method validation for cathinone analog distinction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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